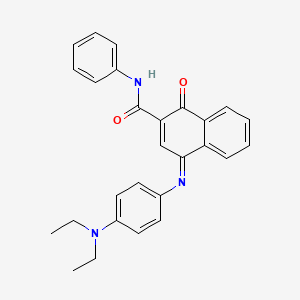
4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-diethylaminobenzaldehyde with 2-amino-1-naphthol, followed by cyclization and subsequent acylation to form the final product. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Dimethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide
- 4-(4-Methoxyphenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide
- 4-(4-Chlorophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide
Uniqueness
4-(4-Diethylaminophenyl)imino-1-oxo-n-phenyl-naphthalene-2-carboxamide stands out due to the presence of the diethylamino group, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in its applications compared to similar compounds.
Properties
CAS No. |
4899-83-6 |
|---|---|
Molecular Formula |
C27H25N3O2 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[4-(diethylamino)phenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O2/c1-3-30(4-2)21-16-14-20(15-17-21)28-25-18-24(26(31)23-13-9-8-12-22(23)25)27(32)29-19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3,(H,29,32) |
InChI Key |
SOGANZAFQORHIT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















